4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
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Overview
Description
2-Nitrodipyrido[1,2-a:3’,2’-d]imidazole is a heterocyclic compound that features a fused ring system composed of pyridine and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrodipyrido[1,2-a:3’,2’-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a nitro-substituted pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-Nitrodipyrido[1,2-a:3’,2’-d]imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitrodipyrido[1,2-a:3’,2’-d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole ring.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.
Cyclization: Elevated temperatures, solvents like acetonitrile.
Major Products
Reduction: 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex fused heterocyclic compounds.
Scientific Research Applications
2-Nitrodipyrido[1,2-a:3’,2’-d]imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Nitrodipyrido[1,2-a:3’,2’-d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to alterations in their function. Additionally, the fused ring system can intercalate with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Aminodipyrido[1,2-a3’,2’-d]imidazole: A reduced form of the compound with an amino group instead of a nitro group.
Dipyrido[1,2-a3’,2’-d]imidazole: A parent compound without the nitro substitution.
Nitroimidazoles: Compounds with a nitro group attached to an imidazole ring, commonly used as antimicrobial agents.
Uniqueness
2-Nitrodipyrido[1,2-a:3’,2’-d]imidazole is unique due to its fused ring system and the presence of a nitro group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-14(16)9-5-4-7-10(12-9)13-6-2-1-3-8(13)11-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEGIVOKOYVTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)N=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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